2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine
CAS No.: 2549015-42-9
Cat. No.: VC11824450
Molecular Formula: C14H19F3N2O3S
Molecular Weight: 352.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549015-42-9 |
|---|---|
| Molecular Formula | C14H19F3N2O3S |
| Molecular Weight | 352.37 g/mol |
| IUPAC Name | 2-[(1-propan-2-ylsulfonylpyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C14H19F3N2O3S/c1-10(2)23(20,21)19-7-6-11(8-19)9-22-13-5-3-4-12(18-13)14(15,16)17/h3-5,10-11H,6-9H2,1-2H3 |
| Standard InChI Key | WSQITDIZYQUCHG-UHFFFAOYSA-N |
| SMILES | CC(C)S(=O)(=O)N1CCC(C1)COC2=CC=CC(=N2)C(F)(F)F |
| Canonical SMILES | CC(C)S(=O)(=O)N1CCC(C1)COC2=CC=CC(=N2)C(F)(F)F |
Introduction
2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a methoxy group linked to a pyrrolidine ring bearing a propane-2-sulfonyl group. This compound is of interest in various fields due to its unique structural features, which allow for diverse functionalization and potential applications in chemistry, biology, and medicine.
Synthesis Methods
The synthesis of 2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multi-step organic synthesis:
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Preparation of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate amine and carbonyl precursors.
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Sulfonylation: The pyrrolidine intermediate is treated with propane-2-sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
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Coupling with Pyridine Derivative: The sulfonylated pyrrolidine is then coupled with 6-(trifluoromethyl)pyridine-2-methanol using a coupling agent like dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Chemistry and Materials Science
This compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine may be explored for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, this compound could be used in the development of specialty chemicals and advanced materials. The trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are desirable in many industrial applications.
Biological Activity
Recent studies have highlighted the antibacterial properties of trifluoromethylpyridine derivatives, including those with sulfonamide functionalities. While specific data on the antibacterial activity of 2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine is limited, compounds with similar structures have shown significant activity against various bacterial strains.
| Compound Type | Activity Against Bacteria |
|---|---|
| Trifluoromethylpyridine Amides | Exhibited antibacterial activities against Xanthomonas oryzae and Ralstonia solanacearum |
Chemical Reactions and Stability
The compound can undergo various chemical reactions:
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Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or sulfoxides. Reagents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide can be used.
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Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
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Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
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